molecular formula C23H22O4 B11256211 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate

Cat. No.: B11256211
M. Wt: 362.4 g/mol
InChI Key: UGMKSXPSAJGXSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate is a synthetic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl cyclohexanecarboxylate involves its interaction with various molecular targets. It can inhibit bacterial DNA gyrase, leading to antimicrobial effects . Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

(4-methyl-2-oxo-3-phenylchromen-6-yl) cyclohexanecarboxylate

InChI

InChI=1S/C23H22O4/c1-15-19-14-18(26-22(24)17-10-6-3-7-11-17)12-13-20(19)27-23(25)21(15)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3

InChI Key

UGMKSXPSAJGXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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